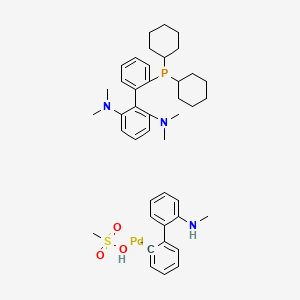![molecular formula C43H76N2O13 B13434352 18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V involves multiple steps, including the formation of the tetrahydropyran ring and the attachment of the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V has several scientific research applications:
Chemistry: Used as a reference material in various chemical analyses.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its potential use as an antibiotic.
Industry: Utilized in the development of new pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it an effective antibiotic .
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar structure but different functional groups.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness
18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other macrolide antibiotics .
Propiedades
Fórmula molecular |
C43H76N2O13 |
|---|---|
Peso molecular |
829.1 g/mol |
Nombre IUPAC |
(4R,5S,6S,7S,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-ethyl-4-hydroxy-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one |
InChI |
InChI=1S/C43H76N2O13/c1-13-29-21-24(2)32(56-34-20-19-30(44(8)9)26(4)53-34)18-16-14-15-17-25(3)52-33(47)22-31(46)40(51-12)39(29)58-42-37(48)36(45(10)11)38(27(5)55-42)57-35-23-43(7,50)41(49)28(6)54-35/h14-16,18,24-32,34-42,46,48-50H,13,17,19-23H2,1-12H3/b15-14+,18-16+/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1 |
Clave InChI |
KHMFVGCYAPJHTA-JEWDQTDSSA-N |
SMILES isomérico |
CC[C@H]1C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)OC)O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)C |
SMILES canónico |
CCC1CC(C(C=CC=CCC(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)OC)O)C)OC4CCC(C(O4)C)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)
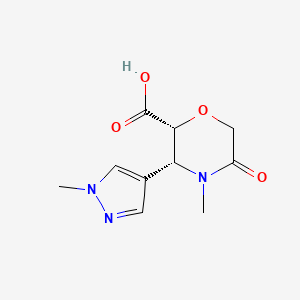
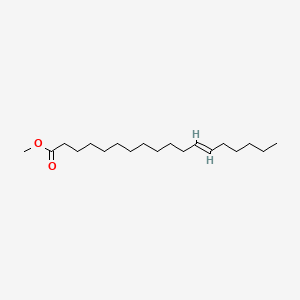
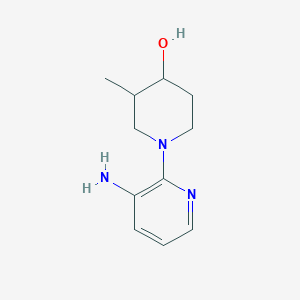
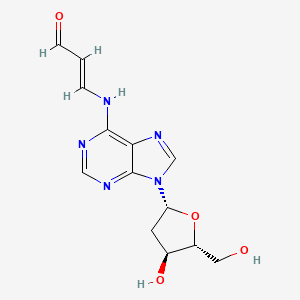
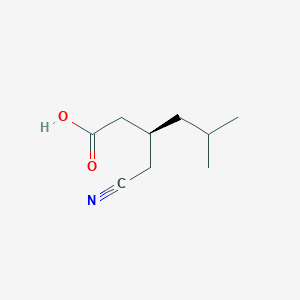
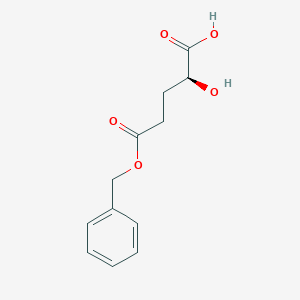
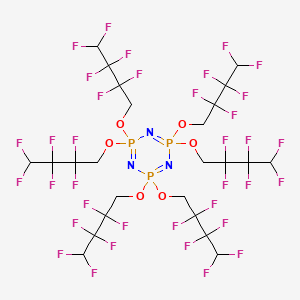
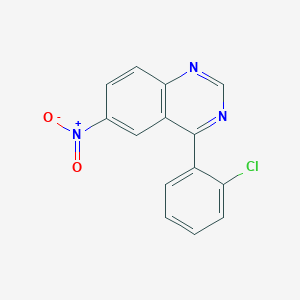
![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)
![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)
![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
